4,6-Dichloro-5-nitroso-2-(propylthio)pyrimidine
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Overview
Description
4,6-Dichloro-5-nitroso-2-(propylthio)pyrimidine is a chemical compound with the molecular formula C7H7Cl2N3O2S. It is primarily used as an intermediate in the synthesis of various pharmaceutical agents, including antiplatelet drugs like Ticagrelor . This compound is characterized by its unique structure, which includes both nitroso and propylthio functional groups attached to a pyrimidine ring.
Preparation Methods
The synthesis of 4,6-Dichloro-5-nitroso-2-(propylthio)pyrimidine typically involves multiple steps:
Starting Materials: The synthesis begins with 2-nitro-1,3 malonic acid alkyl ester and thiourea.
Ring-Closure Reaction: These starting materials undergo a ring-closure reaction to form 5-nitro-2-sulfo-barbituric acid.
Sulfur Alkylation: The sulfur alkylation reaction is carried out using a mixed solvent of water and an organic solvent such as methanol, ethanol, or acetone.
Final Steps: The final steps involve chlorination and nitrosation to yield the desired product.
Industrial production methods focus on optimizing yield and purity, often involving advanced techniques and equipment to ensure the compound meets pharmaceutical standards .
Chemical Reactions Analysis
4,6-Dichloro-5-nitroso-2-(propylthio)pyrimidine undergoes various chemical reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to different derivatives.
Common Reagents: Typical reagents include strong bases, oxidizing agents, and reducing agents.
Major Products: The reactions often yield derivatives that are useful in further pharmaceutical synthesis.
Scientific Research Applications
4,6-Dichloro-5-nitroso-2-(propylthio)pyrimidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-Dichloro-5-nitroso-2-(propylthio)pyrimidine is primarily related to its role as an intermediate in the synthesis of Ticagrelor. Ticagrelor works by inhibiting the P2Y12 receptor on platelets, preventing their aggregation and thus reducing the risk of thrombotic events . The compound itself interacts with various molecular targets during its transformation into the active drug .
Comparison with Similar Compounds
4,6-Dichloro-5-nitroso-2-(propylthio)pyrimidine can be compared with other similar compounds:
4,6-Dichloro-2-(propylthio)pyrimidine-5-amine: Another intermediate used in pharmaceutical synthesis.
4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine: A closely related compound with similar applications.
Ticagrelor: The final product in which this compound serves as an intermediate.
The uniqueness of this compound lies in its specific functional groups, which make it a valuable intermediate in the synthesis of potent pharmaceutical agents .
Properties
Molecular Formula |
C7H7Cl2N3OS |
---|---|
Molecular Weight |
252.12 g/mol |
IUPAC Name |
4,6-dichloro-5-nitroso-2-propylsulfanylpyrimidine |
InChI |
InChI=1S/C7H7Cl2N3OS/c1-2-3-14-7-10-5(8)4(12-13)6(9)11-7/h2-3H2,1H3 |
InChI Key |
AHKVSRYQCNZQKY-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC(=C(C(=N1)Cl)N=O)Cl |
Origin of Product |
United States |
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